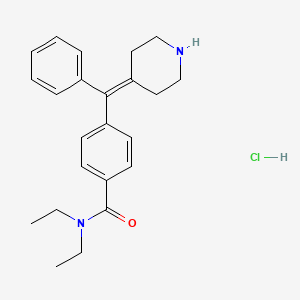

AR-M 1000390 hydrochloride

説明

特性

IUPAC Name |

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTZCLQEGSAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AR-M1000390 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor (δ-OR). Its mechanism of action is primarily characterized by the activation of Gαi/o-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A distinguishing feature of AR-M1000390 is its nature as a "low-internalizing" agonist. This property suggests a bias towards G-protein-mediated signaling with minimal recruitment of β-arrestin, a characteristic that differentiates it from many other δ-OR agonists and may underlie its unique pharmacological profile, including a reduced tendency to cause acute receptor desensitization and tolerance. This guide provides a comprehensive overview of the mechanism of action of AR-M1000390, detailing its receptor binding and functional activity, the signaling pathways it modulates, and the experimental protocols used to elucidate these properties.

Receptor Binding Profile

AR-M1000390 hydrochloride exhibits a high affinity and remarkable selectivity for the δ-opioid receptor over other opioid receptor subtypes, namely the mu (μ)- and kappa (κ)-opioid receptors. This selectivity is a key aspect of its pharmacological profile, minimizing off-target effects associated with activation of μ- and κ-opioid receptors.

Table 1: Receptor Binding Affinities of AR-M1000390

| Receptor Subtype | Binding Affinity (IC50, nM) |

| Delta (δ) Opioid Receptor | 0.87 ± 0.23[1] |

| Mu (μ) Opioid Receptor | 3800 ± 172[1] |

| Kappa (κ) Opioid Receptor | 7470 ± 606[1] |

Functional Activity and Signaling Pathways

The primary mechanism of action of AR-M1000390 is the activation of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular events, the most prominent being the inhibition of adenylyl cyclase.

G-Protein Coupling and cAMP Inhibition

Upon binding to the δ-opioid receptor, AR-M1000390 stabilizes an active receptor conformation that promotes the coupling to and activation of inhibitory G-proteins, specifically of the Gαi/o family. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Table 2: Functional Activity of AR-M1000390

| Functional Assay | Parameter | Value (nM) |

| δ agonist potency | EC50 | 7.2 ± 0.9[1] |

| Inhibition of forskolin-stimulated cAMP accumulation | Ki | 106 ± 34 |

| Inhibition of forskolin-stimulated cAMP accumulation | EC50 | 111 ± 31 |

Downstream Signaling and Low Internalization Profile

The reduction in cAMP levels has widespread consequences on cellular function, including the modulation of ion channel activity and the regulation of gene transcription. A key characteristic of AR-M1000390 is its classification as a low-internalizing agonist. This implies that upon binding, it does not significantly promote the recruitment of β-arrestin to the receptor, a process that typically leads to receptor desensitization and internalization. This lack of β-arrestin recruitment is thought to be the reason for the observation that sustained activation of δ-opioid receptors by AR-M1000390 leads to desensitization primarily through receptor uncoupling from G-proteins, rather than through receptor internalization. This property may contribute to a more sustained analgesic effect with a reduced propensity for tolerance development. While direct studies on other downstream pathways such as the MAPK/ERK pathway for AR-M1000390 are not extensively documented, the Gαi/o and Gβγ subunits can potentially modulate this and other pathways. However, the primary and most well-characterized pathway remains the inhibition of adenylyl cyclase.

Diagram 1: Signaling Pathway of AR-M1000390

References

AR-M 1000390 Hydrochloride: A Technical Guide to its High Selectivity for the Delta-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the delta-opioid receptor (DOR) selectivity of the non-peptidic agonist, AR-M 1000390 hydrochloride. The document outlines the compound's binding affinity and functional potency at the three primary opioid receptor subtypes (delta, mu, and kappa), presenting the quantitative data in comprehensive tables. Detailed experimental protocols for key assays used to determine this selectivity are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Data Presentation: Binding and Functional Selectivity

This compound demonstrates a remarkable selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This selectivity is evident in both radioligand binding assays, which measure the affinity of the compound for the receptor, and functional assays, which assess its ability to elicit a cellular response upon binding.

Binding Affinity

The binding affinity of AR-M 1000390 is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is indicative of its binding affinity.

| Receptor Subtype | Ligand | Parameter | Value (nM) |

| Delta (δ) | AR-M 1000390 | IC50 | 0.87 ± 0.23[1][2] |

| Mu (μ) | AR-M 1000390 | IC50 | 3800 ± 172[1] |

| Kappa (κ) | AR-M 1000390 | IC50 | 7470 ± 606[1] |

Note: Some studies have reported a weaker binding affinity (Ki = 106 ± 34 nM) for AR-M 1000390 at human delta-opioid receptors expressed in SK-N-BE cells[3][4]. This discrepancy may be attributable to differences in experimental conditions, such as the cell line and radioligand used.

The selectivity of AR-M 1000390 for the delta-opioid receptor is exceptionally high. Based on the IC50 values, the compound is approximately 4,368-fold more selective for the delta receptor over the mu receptor and 8,586-fold more selective over the kappa receptor.

Functional Potency

The functional potency of AR-M 1000390 is a measure of its ability to activate the delta-opioid receptor and initiate intracellular signaling cascades. This is often quantified by determining the half-maximal effective concentration (EC50) in functional assays, such as cAMP inhibition or GTPγS binding assays.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Assay Type |

| Delta (δ) | AR-M 1000390 | EC50 | 7.2 ± 0.9[1][5] | Not specified |

| Delta (δ) | AR-M 1000390 | EC50 | 111 ± 31[3][4] | cAMP Accumulation Inhibition[3][4] |

The EC50 value of 7.2 ± 0.9 nM indicates that AR-M 1000390 is a potent agonist at the delta-opioid receptor[1][5]. Similar to the binding affinity data, a study utilizing a human delta-opioid receptor-expressing neuroblastoma cell line reported a weaker potency (EC50 = 111 ± 31 nM) in a forskolin-stimulated cAMP accumulation assay[3][4].

Key Experimental Protocols

The determination of opioid receptor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the primary assays used to characterize compounds like AR-M 1000390.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U69,593 for KOR).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled universal opioid antagonist (e.g., naloxone) for determining non-specific binding.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Total and Non-specific Binding: For total binding wells, only the radioligand and buffer are added. For non-specific binding wells, a high concentration of an unlabeled antagonist (e.g., naloxone) is added to saturate the receptors.

-

Incubation: Add the cell membrane preparation to each well and incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).

-

Unlabeled GTPγS for determining non-specific binding.

-

Guanosine diphosphate (GDP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA).

-

Test compound (this compound) and a reference agonist.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane suspension.

-

Compound Addition: Add serial dilutions of the test compound or a reference agonist. For non-specific binding, add an excess of unlabeled GTPγS.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes at 30°C).

-

Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the binding reaction and incubate (e.g., 60 minutes at 30°C).

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Dry the filter plate and add a scintillation cocktail to each well.

-

Data Analysis: Count the radioactivity in a plate scintillation counter. Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following the activation of Gi/o-coupled receptors like the opioid receptors.

Materials:

-

Cells stably expressing the opioid receptor of interest.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

-

Cell culture medium and assay buffer.

-

Microplate reader compatible with the detection kit.

Procedure:

-

Cell Seeding: Plate the cells in an appropriate microplate and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for the inhibition of cAMP production.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: Binding affinity profile of AR-M 1000390 at opioid receptors.

Caption: G-protein dependent signaling pathway of AR-M 1000390.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

AR-M 1000390 Hydrochloride: A Technical Guide to a Selective δ-Opioid Receptor Agonist

For Research Use Only. Not for use in humans.

AR-M 1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor (DOR).[1][2] As a derivative of SNC-80, this compound has been instrumental in elucidating the physiological roles of the δ-opioid system, particularly in the context of analgesia and potential adverse effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound acts as a full agonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR). Its high selectivity for the δ-opioid receptor over the µ- and κ-opioid receptors makes it a valuable tool for studying δ-opioid receptor-mediated effects in isolation. A key characteristic of AR-M 1000390 is its nature as a low-internalizing agonist. This means that upon binding to the δ-opioid receptor, it does not significantly trigger the receptor's internalization, a process that can lead to rapid desensitization of the analgesic response.[3] This property distinguishes it from other δ-opioid agonists like SNC-80 and has implications for the development of analgesics with a reduced tolerance profile. The activation of the δ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and pain transmission.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ (Binding Affinity) | 0.87 ± 0.23 nM | δ-opioid receptor | [1] |

| IC₅₀ (Binding Affinity) | 3800 ± 172 nM | µ-opioid receptor | [1] |

| IC₅₀ (Binding Affinity) | 7470 ± 606 nM | κ-opioid receptor | [1] |

| EC₅₀ (Functional Potency) | 7.2 ± 0.9 nM | δ-opioid receptor | [1] |

Table 1: In Vitro Binding and Functional Potency of AR-M 1000390

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Han Wistar Rats | 5, 100, and 600 µmol/kg/day for 7 days | Dose-dependent vacuolation of pancreatic β-cells, insulin depletion, and hyperglycemia at 600 µmol/kg. | [1] |

| Rodent Models | Not specified | Brain penetrant following systemic administration. | |

| Rodent Models | Not specified | Reduces CFA-induced hyperalgesia. |

Table 2: In Vivo Effects of this compound

Experimental Protocols

Radioligand Binding Assay for δ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human δ-opioid receptor.

-

Radioligand: [³H]-Naltrindole (a selective δ-opioid antagonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., naloxone) for non-specific binding.

-

50 µL of the this compound dilution.

-

50 µL of [³H]-Naltrindole at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to assess the functional agonism of this compound by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

A cell line expressing the human δ-opioid receptor (e.g., CHO-hDOR).

-

This compound.

-

Forskolin.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

-

Add 50 µL of assay buffer containing various concentrations of this compound to the wells.

-

Pre-incubate for 15 minutes at 37°C.

-

Add 50 µL of assay buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Determine the EC₅₀ value by fitting the concentration-response curve using a sigmoidal dose-response model.

In Vivo Model of CFA-Induced Thermal Hyperalgesia

This protocol describes the assessment of the anti-hyperalgesic effects of this compound in a rodent model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Complete Freund's Adjuvant (CFA).

-

This compound.

-

Vehicle (e.g., saline or 0.5% methylcellulose).

-

Plantar test apparatus (for assessing thermal withdrawal latency).

Procedure:

-

Acclimatize the rats to the testing environment and handling for at least 3 days prior to the experiment.

-

On day 0, inject 100 µL of CFA into the plantar surface of the left hind paw of each rat to induce inflammation.

-

Measure the baseline paw withdrawal latency to a thermal stimulus before CFA injection.

-

At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., oral gavage).

-

Assess the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

-

The withdrawal latency is defined as the time taken for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Analyze the data by comparing the paw withdrawal latencies of the drug-treated group to the vehicle-treated group at each time point. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

Investigation of Pancreatic β-Cell Effects in Han Wistar Rats

This protocol is based on a study investigating the effects of this compound on pancreatic β-cells.[1]

Animals and Dosing:

-

Male Han Wistar rats.

-

Treatment groups (n=6 per group):

-

Vehicle (saline).

-

5 µmol/kg/day AR-M 1000390.

-

100 µmol/kg/day AR-M 1000390.

-

600 µmol/kg/day AR-M 1000390.

-

-

Duration: 7 days.

-

A separate group is treated with 600 µmol/kg/day for 7 days followed by a 14-day recovery period.

-

Another group is treated with 600 µmol/kg/day for 3 days.

Procedures:

-

Administer the assigned treatment daily via an appropriate route.

-

Collect blood samples on days 2, 4, 8, and 22 for the measurement of glucose, lipids, and insulin levels.

-

Collect blood samples on days 4 and 8 for the measurement of AR-M 1000390 concentrations.

-

Euthanize the animals on days 4, 8, and 22.

-

Isolate the pancreas and process for:

-

Histopathology: Fix a portion of the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess cellular morphology and vacuolation.

-

Insulin Immunohistochemistry: Use specific antibodies against insulin to visualize and quantify insulin content within the islets of Langerhans.

-

Insulin mRNA Analysis: Extract total RNA from a portion of the pancreas and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the insulin gene.

-

Signaling Pathways and Experimental Workflows

Caption: δ-Opioid receptor signaling pathway activated by AR-M 1000390.

Caption: Experimental workflow for the evaluation of AR-M 1000390.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

AR-M 1000390 Hydrochloride: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and experimental evaluation of AR-M 1000390 hydrochloride, a potent and highly selective δ-opioid receptor agonist.

Core Compound Characteristics

This compound is a non-peptidic derivative of SNC-80, recognized for its high selectivity for the δ-opioid receptor over μ- and κ-opioid receptors.[1] It is characterized as a low-internalizing agonist, a property that distinguishes its pharmacological profile and contributes to a unique desensitization mechanism.[2][3] This attribute makes AR-M 1000390 a valuable tool for investigating the nuanced roles of δ-opioid receptor signaling in various physiological and pathological processes.

Quantitative Binding Affinity and Functional Potency

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Receptor Subtype | Parameter | Value | Cell Line/System | Reference |

| δ-opioid | IC50 | 0.87 ± 0.23 nM | Not Specified | [1] |

| μ-opioid | IC50 | 3800 ± 172 nM | Not Specified | [1] |

| κ-opioid | IC50 | 7470 ± 606 nM | Not Specified | [1] |

| Human δ-opioid | Ki | 106 ± 34 nM | SK-N-BE Neuroblastoma Cells | [1] |

Table 1: Binding Affinity of this compound for Opioid Receptors.

| Assay | Parameter | Value | Cell Line/System | Reference |

| δ agonist potency | EC50 | 7.2 ± 0.9 nM | Not Specified | [1] |

| Inhibition of forskolin-stimulated cAMP accumulation | EC50 | 111 ± 31 nM | SK-N-BE Neuroblastoma Cells | [1] |

Table 2: Functional Potency of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by activating the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This activation primarily involves the Gαi/o pathway.

Upon binding, AR-M 1000390 induces a conformational change in the δ-opioid receptor, leading to the activation of the associated inhibitory G protein (Gi/o). The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent modulation of downstream cellular processes, ultimately producing the pharmacological effects associated with δ-opioid receptor agonism, such as analgesia.

A key feature of AR-M 1000390 is its classification as a "low-internalizing" agonist. Unlike many other δ-opioid agonists, such as SNC80, chronic exposure to AR-M 1000390 does not lead to significant receptor internalization or downregulation.[2][3] Instead, the observed desensitization (tolerance) to its effects is attributed to the uncoupling of the receptor from its G protein signaling machinery.[1]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of AR-M 1000390 for the δ-opioid receptor.

Materials:

-

Membranes from cells stably expressing the human δ-opioid receptor (e.g., SK-N-BE or CHO-K1 cells).

-

Radiolabeled δ-opioid receptor antagonist (e.g., [³H]-Naltrindole).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the AR-M 1000390 concentration. Determine the IC₅₀ value (the concentration of AR-M 1000390 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of AR-M 1000390 to inhibit the production of cAMP.

Materials:

-

Cells stably expressing the human δ-opioid receptor (e.g., SK-N-BE or CHO-K1 cells).

-

Forskolin.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Agonist Treatment: Add varying concentrations of this compound to the cells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the AR-M 1000390 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the study of δ-opioid receptor function. Its high selectivity and low-internalizing properties provide a unique avenue to explore the consequences of sustained receptor activation at the cell surface and the mechanisms of G protein uncoupling in the development of tolerance. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

AR-M1000390 Hydrochloride: An In-Depth Technical Guide on its Core Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist of the delta-opioid receptor (DOR). It is a derivative of SNC-80, another well-characterized DOR agonist. What distinguishes AR-M1000390 is its classification as a "low-internalizing" or "biased" agonist. This property, characterized by a reduced tendency to promote the internalization of the delta-opioid receptor upon binding, leads to a unique pharmacological profile, particularly concerning the development of tolerance. This technical guide provides a comprehensive overview of the signaling pathway of AR-M1000390, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Signaling Pathway

AR-M1000390 exerts its effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by AR-M1000390 involves the activation of inhibitory G proteins (Gi/o).

Upon agonist binding, the DOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer. The Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).

The dissociated Gβγ subunits can also modulate downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release.

A key feature of AR-M1000390's signaling is its low propensity to induce receptor internalization. Unlike conventional agonists like SNC-80, which promote the recruitment of β-arrestin and subsequent clathrin-mediated endocytosis of the receptor, AR-M1000390 appears to favor G protein signaling with minimal β-arrestin recruitment. This "biased agonism" is thought to underlie its distinct in vivo effects, particularly the development of tolerance. While chronic administration of AR-M1000390 does lead to analgesic tolerance, it is suggested to be a result of receptor uncoupling from downstream effectors rather than receptor downregulation from the cell surface.

Figure 1: Simplified signaling pathway of AR-M1000390 at the delta-opioid receptor.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of AR-M1000390 hydrochloride at opioid receptors.

Table 1: Opioid Receptor Binding Affinities of AR-M1000390

| Receptor | Assay Type | Ligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Delta (δ) | Radioligand Binding | [3H]Naltrindole | Rat Brain | 0.87 | - | [1] |

| Mu (μ) | Radioligand Binding | [3H]DAMGO | Rat Brain | 3800 | - | [1] |

| Kappa (κ) | Radioligand Binding | [3H]U-69593 | Guinea Pig Brain | 7470 | - | [1] |

| Delta (δ) | Radioligand Binding | [3H]Naltrindole | SK-N-BE Cells | - | 106 ± 34 |

Table 2: Functional Potency of AR-M1000390

| Assay Type | Cell Line | Effect Measured | EC50 (nM) | Reference |

| Forskolin-stimulated cAMP accumulation | SK-N-BE Cells | Inhibition of cAMP production | 111 ± 31 | |

| [35S]GTPγS Binding | - | G protein activation | 7.2 ± 0.9 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of AR-M1000390.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50 and Ki) of AR-M1000390 for delta, mu, and kappa opioid receptors.

Materials:

-

Rat brain and guinea pig brain membranes (for receptor source)

-

[3H]Naltrindole (for δ receptor), [3H]DAMGO (for μ receptor), [3H]U-69593 (for κ receptor)

-

AR-M1000390 hydrochloride

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare brain membrane homogenates according to standard protocols.

-

In a 96-well plate, add brain membranes, radioligand, and varying concentrations of AR-M1000390 or a non-specific binding control (e.g., naloxone).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of AR-M1000390 and determine the IC50 value by non-linear regression analysis.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of AR-M1000390 in inhibiting adenylyl cyclase activity.

Materials:

-

SK-N-BE cells (or other cells expressing the delta-opioid receptor)

-

Cell culture medium

-

Forskolin (an adenylyl cyclase activator)

-

AR-M1000390 hydrochloride

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Lysis buffer

Procedure:

-

Plate SK-N-BE cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of AR-M1000390 for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of AR-M1000390 to determine the EC50 value.

Mandatory Visualization: Biased Agonism

The concept of biased agonism is central to understanding the unique pharmacology of AR-M1000390. The following diagram illustrates the differential signaling outcomes of a conventional agonist (e.g., SNC-80) versus a biased agonist (AR-M1000390).

Figure 2: Differential signaling of conventional vs. biased delta-opioid receptor agonists.

Conclusion

AR-M1000390 hydrochloride is a valuable research tool for dissecting the complexities of delta-opioid receptor pharmacology. Its biased agonism, characterized by potent G protein activation with minimal receptor internalization, offers a unique avenue for investigating the molecular mechanisms underlying opioid-induced analgesia and the development of tolerance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and exploring the therapeutic potential of biased agonists for the delta-opioid receptor.

References

A Comparative Pharmacological Profile: AR-M 1000390 Hydrochloride vs. SNC80

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the pharmacological properties of two selective delta-opioid receptor (δOR) agonists: AR-M 1000390 hydrochloride and SNC80. While both compounds are potent δOR agonists, they exhibit distinct pharmacological profiles, particularly concerning receptor regulation and in vivo effects. This document details their receptor binding affinities, functional activities, and differential engagement of intracellular signaling pathways. Furthermore, it provides detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers in opioid pharmacology and drug development.

Introduction

The delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a promising therapeutic target for the treatment of pain, depression, and other neurological disorders. Agonists of the δOR have demonstrated analgesic and antidepressant-like effects with a potentially reduced side-effect profile compared to mu-opioid receptor (µOR) agonists like morphine. SNC80 was one of the first non-peptidic, selective δOR agonists developed and has been widely used as a research tool.[1] However, its therapeutic potential is limited by its propensity to induce convulsions at higher doses.[1] AR-M 1000390, a derivative of SNC80, was developed to overcome this limitation.[2][3] A key pharmacological distinction between these two compounds lies in their differential ability to promote receptor internalization and desensitization, which has significant implications for their long-term efficacy and side-effect profiles.[4][5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the receptor binding affinity and functional activity of this compound and SNC80.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound | δ-Opioid | Radioligand Displacement | 106 | 0.87 | [4][6] |

| µ-Opioid | Radioligand Displacement | - | 3800 | [6] | |

| κ-Opioid | Radioligand Displacement | - | 7470 | [6] | |

| SNC80 | δ-Opioid | Radioligand Displacement | 1.78 | 2.73 | [7] |

| µ-Opioid | Radioligand Displacement | >1000 | - | [4] | |

| κ-Opioid | Radioligand Displacement | >1000 | - | [4] |

Table 2: Functional Activity

| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference(s) |

| This compound | cAMP Inhibition | EC50 | 111 | SK-N-BE | [4][6] |

| SNC80 | cAMP Inhibition | EC50 | 9.2 | Cloned human δOR | [8] |

| SNC80 | µ-δ Heteromer Activation | EC50 | 52.8 | HEK293 | [7] |

Signaling Pathways

Both AR-M 1000390 and SNC80 are agonists at the δOR and primarily signal through the Gi/o family of G proteins. Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, a crucial difference lies in their interaction with β-arrestin proteins and the subsequent receptor trafficking.

SNC80 is a high-internalizing agonist, meaning it robustly recruits β-arrestin 2 to the activated δOR.[7] This leads to receptor endocytosis, a process that removes the receptor from the cell surface, contributing to desensitization and tolerance.[5] In contrast, AR-M 1000390 is a low-internalizing agonist and does not significantly promote β-arrestin 2 recruitment or receptor internalization.[4][7] This differential engagement of the β-arrestin pathway is thought to underlie the distinct in vivo profiles of the two compounds, with AR-M 1000390 showing a reduced propensity for tolerance development.[5] Interestingly, some research suggests that SNC80's effects may also involve the activation of µ-δ opioid receptor heteromers.[2][9][10]

Experimental Protocols

Radioligand Displacement Assay for Opioid Receptor Binding

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the δ-opioid receptor.

Materials:

-

Cell membranes expressing the human δ-opioid receptor.

-

Radioligand: [³H]-Naltrindole or other suitable δOR-selective radioligand.

-

Non-specific binding control: Naloxone (10 µM final concentration).

-

Test compounds: this compound and SNC80.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of the test compounds (AR-M 1000390 and SNC80) in binding buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Binding buffer, radioligand, naloxone, and cell membranes.

-

Competition Binding: Test compound dilution, radioligand, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the human δ-opioid receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

Non-specific binding control: Unlabeled GTPγS (10 µM final concentration).

-

Test compounds: this compound and SNC80.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other reagents and equipment as in the radioligand binding assay.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Basal Binding: Assay buffer, GDP, [³⁵S]GTPγS, and cell membranes.

-

Non-specific Binding: Assay buffer, GDP, unlabeled GTPγS, [³⁵S]GTPγS, and cell membranes.

-

Agonist-stimulated Binding: Test compound dilution, GDP, [³⁵S]GTPγS, and cell membranes.

-

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity by scintillation counting.

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.

cAMP Inhibition Assay

This assay measures the ability of a δOR agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

-

Whole cells expressing the human δ-opioid receptor (e.g., SK-N-BE or HEK293 cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds: this compound and SNC80.

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

-

Cell culture reagents.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compounds at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

-

Determine the IC50 value for each compound.

Comparative In Vivo Pharmacology

The differential in vitro pharmacology of AR-M 1000390 and SNC80 translates to distinct in vivo profiles. SNC80 is known to produce analgesic, antidepressant, and anxiolytic effects in animal models.[1] However, its clinical utility is hampered by its dose-dependent induction of seizures.[1] This convulsive activity is thought to be related to its ability to induce significant receptor internalization and subsequent alterations in neuronal excitability.

In contrast, AR-M 1000390, as a low-internalizing agonist, exhibits a reduced propensity to cause seizures.[11] It effectively reduces hyperalgesia in inflammatory pain models without inducing the acute desensitization observed with SNC80.[5][6] This suggests that the sustained presence of δORs on the cell surface, as promoted by AR-M 1000390, is crucial for maintaining a therapeutic effect without triggering the adverse effects associated with high-internalizing agonists like SNC80.

Conclusion

This compound and SNC80, while both potent and selective δOR agonists, exemplify the concept of functional selectivity or biased agonism. Their distinct pharmacological profiles, driven primarily by their differential effects on β-arrestin recruitment and receptor internalization, have profound implications for their therapeutic potential. AR-M 1000390, as a low-internalizing agonist, offers a promising avenue for the development of δOR-targeted therapeutics with an improved safety and tolerability profile compared to first-generation agonists like SNC80. This guide provides the foundational knowledge and experimental framework for researchers to further explore the nuanced pharmacology of these and other δOR ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function [escholarship.org]

- 10. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Low-Internalizing Delta-Opioid Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delta-opioid receptor (DOR) presents a compelling target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. A critical aspect of DOR pharmacology is the phenomenon of agonist-induced receptor internalization, a process that significantly influences the duration of signaling and the development of tolerance. Low-internalizing DOR agonists, which activate the receptor with minimal promotion of its removal from the cell surface, are of particular interest. This technical guide provides a comprehensive overview of the core principles, experimental evaluation, and signaling pathways associated with these promising therapeutic agents. We present a comparative analysis of the prototypical high-internalizing agonist SNC80 and the low-internalizing agonist ARM390, detailing their pharmacological profiles and the experimental methodologies used for their characterization.

Introduction to Biased Agonism and Receptor Internalization

G-protein coupled receptors (GPCRs), such as the delta-opioid receptor, can initiate a variety of intracellular signaling cascades. The concept of "biased agonism" or "functional selectivity" posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations.[1] These conformations can, in turn, preferentially activate specific downstream signaling pathways. For DORs, the two major pathways are the G-protein-dependent pathway, which is primarily associated with the desired analgesic effects, and the β-arrestin-dependent pathway, which is implicated in receptor desensitization, internalization, and potentially some adverse effects.[2][3]

Receptor internalization is a key regulatory mechanism that controls the magnitude and duration of GPCR signaling.[4] Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins are recruited to the receptor, leading to its endocytosis.[5] While this process serves to attenuate signaling from the cell surface, internalized receptors can also continue to signal from intracellular compartments. The rate and extent of internalization are agonist-dependent. High-internalizing agonists, such as SNC80, robustly promote this process, leading to a rapid desensitization of the analgesic response.[4][6] In contrast, low-internalizing agonists, like ARM390, activate G-protein signaling with minimal β-arrestin recruitment and subsequent receptor internalization, which is hypothesized to lead to a more sustained analgesic effect with reduced tolerance development.[2][4][6]

Quantitative Comparison of High- vs. Low-Internalizing Agonists

The pharmacological profiles of the high-internalizing agonist SNC80 and the low-internalizing agonist ARM390 have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from comparative studies.

Table 1: Receptor Binding Affinity (Ki)

| Agonist | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |

| SNC80 | 9.1 ± 0.5 | [3H]naltrindole | DOR-eGFP brain membranes | [7] |

| ARM390 | 2.3 ± 0.3 | [3H]naltrindole | DOR-eGFP brain membranes | [7] |

| ARM390 | 106 ± 34 | Not Specified | SK-N-BE cells | [2] |

Table 2: G-Protein Activation (GTPγS Binding Assay)

| Agonist | EC50 (nM) | Emax (% Basal) | Cell/Tissue Type | Reference |

| SNC80 | 121.5 ± 36.3 | 228.4 ± 8.7 | DOR-eGFP brain membranes | [7] |

| ARM390 | 169.3 ± 9.5 | 214.3 ± 9.6 | DOR-eGFP brain membranes | [7] |

Table 3: Adenylyl Cyclase Inhibition (cAMP Assay)

| Agonist | EC50 (nM) | Emax | Cell/Tissue Type | Reference |

| ARM390 | 111 ± 31 | Not Specified | SK-N-BE cells | [2] |

Table 4: β-Arrestin Recruitment

| Agonist | β-Arrestin 1 Recruitment (Emax % vs Leu-Enk) | β-Arrestin 2 Recruitment (Emax % vs Leu-Enk) | Cell Type | Reference |

| SNC80 | High | High | HEK293 | [2] |

| ARM390 | Moderate | Moderate | HEK293 | [2] |

Table 5: Receptor Internalization

| Agonist | Internalization | Method | Cell/Tissue Type | Reference |

| SNC80 | High/Robust | Confocal Microscopy | DOR-eGFP neurons | [4][5] |

| ARM390 | Low/Negligible | Confocal Microscopy | DOR-eGFP neurons, SK-N-BE cells | [2][4][5] |

Key Experimental Protocols

The characterization of low-internalizing delta-opioid agonists relies on a suite of in vitro assays to quantify their binding and functional properties. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.

-

Objective: To measure the displacement of a radiolabeled antagonist (e.g., [3H]naltrindole) from the DOR by the unlabeled test agonist.

-

Materials:

-

Cell membranes prepared from cells or tissues expressing DORs (e.g., DOR-eGFP brain membranes).

-

Radiolabeled DOR antagonist (e.g., [3H]naltrindole).

-

Unlabeled test agonist (e.g., SNC80, ARM390).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled antagonist with the cell membranes in the presence of varying concentrations of the unlabeled test agonist.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the DOR.

-

Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

-

Materials:

-

Cell membranes expressing DORs.

-

[35S]GTPγS.

-

GDP.

-

Test agonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

-

-

Procedure:

-

Incubate cell membranes with the test agonist at various concentrations in the presence of GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the specific binding of [35S]GTPγS against the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

cAMP Accumulation Assay

This assay measures the functional consequence of DOR activation on its primary downstream effector, adenylyl cyclase.

-

Objective: To quantify the agonist-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

-

Materials:

-

Whole cells expressing DORs.

-

Forskolin (an adenylyl cyclase activator).

-

Test agonist.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate cells with the test agonist at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between the DOR and β-arrestin in live cells.

-

Objective: To measure the agonist-induced recruitment of β-arrestin to the DOR.

-

Materials:

-

Cells co-expressing DOR fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

-

Coelenterazine (Rluc substrate).

-

Test agonist.

-

BRET-compatible plate reader.

-

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Add the test agonist at various concentrations.

-

Add the Rluc substrate, coelenterazine.

-

Measure the light emission at wavelengths corresponding to the donor (Rluc) and acceptor (YFP).

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor.

-

An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.

-

Plot the BRET ratio against the log of the agonist concentration to determine EC50 and Emax.

-

Receptor Internalization Assay (Confocal Microscopy)

This imaging-based assay visualizes and quantifies the agonist-induced internalization of DORs.

-

Objective: To observe the trafficking of DORs from the plasma membrane to intracellular compartments.

-

Materials:

-

Cells expressing fluorescently tagged DORs (e.g., DOR-eGFP).

-

Test agonist.

-

Confocal microscope.

-

-

Procedure:

-

Culture the cells on glass-bottom dishes.

-

Treat the cells with the test agonist.

-

Acquire images of the cells at different time points using a confocal microscope.

-

-

Data Analysis:

-

Qualitatively assess the redistribution of the fluorescently tagged receptors from the cell surface to intracellular vesicles.

-

Quantify internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence intensity over time.

-

Signaling Pathways and Experimental Workflows

The differential engagement of downstream signaling pathways by high- and low-internalizing agonists is central to their distinct pharmacological profiles. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Delta-Opioid Receptor Signaling Pathways

Caption: Delta-opioid receptor signaling pathways.

Experimental Workflow for Agonist Characterization

References

- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. β‐Arrestin 2 dependence of δ opioid receptor agonists is correlated with alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

No Evidence of AR-M1000390 Hydrochloride in Preclinical Depression Models Found in Publicly Available Research

A comprehensive review of publicly available scientific literature and pharmacological data reveals no direct evidence or studies evaluating AR-M1000390 hydrochloride in established animal models of depression. Despite the user's request for an in-depth technical guide on this topic, the necessary foundational research, including quantitative data from behavioral tests like the Forced Swim Test or Tail Suspension Test, appears to be absent from the public domain.

AR-M1000390 hydrochloride is characterized in the literature as a potent and highly selective δ-opioid receptor agonist.[1][2] Its mechanism of action is centered on the activation of these receptors. Pharmacological studies have investigated its binding affinity and functional potency, noting its ability to inhibit forskolin-stimulated cAMP accumulation.[3] Research has primarily focused on its role in analgesia, where it has been shown to reduce CFA-induced hyperalgesia, and its ability to penetrate the brain following systemic administration.[2][4]

The available studies describe AR-M1000390 as a low-internalizing agonist, which means it activates δ-opioid receptors without causing them to be rapidly removed from the cell surface.[2][4] This property has been explored in the context of developing analgesics with a reduced tolerance profile.[2] One study detailed its pharmacological properties at human δ-opioid receptors expressed in a neuroblastoma cell line, focusing on receptor desensitization and the lack of receptor internalization.[3]

However, there is no mention in the reviewed literature of this compound being tested for antidepressant-like effects. Standard preclinical screening models for antidepressants, such as the Forced Swim Test[5][6][7] and the Tail Suspension Test[8][9][10][11], are well-established methods for evaluating the potential of new compounds. A thorough search has not yielded any publications or data sets linking AR-M1000390 hydrochloride to these specific behavioral paradigms.

Consequently, it is not possible to fulfill the request for a technical guide that includes:

-

Quantitative data tables from depression model experiments.

-

Detailed experimental protocols for such studies.

-

Signaling pathway diagrams related to its mechanism in depression.

The core requirement for such a document—published research on the compound within the specified context—is unmet. The current body of scientific literature focuses on the compound's pharmacology as a δ-opioid receptor agonist with potential applications in pain management, not mood disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AR-M 1000390 hydrochloride | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tail Suspension Test [harvardapparatus.com]

- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Notes and Protocols for AR-M1000390 Hydrochloride In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 hydrochloride is a potent and highly selective δ-opioid receptor agonist.[1] As a derivative of the well-characterized compound SNC80, it is valuable for investigating the in vivo roles of the δ-opioid system in various physiological and pathological processes, including pain, mood disorders, and neurological conditions.[2][3] These application notes provide a comprehensive overview of recommended in vivo dosages, experimental protocols, and the underlying signaling pathways for the use of AR-M1000390 hydrochloride in mouse models. The provided dosage information is extrapolated from studies using the parent compound, SNC80, and should be optimized for specific experimental conditions.

Data Presentation: Recommended In Vivo Dosage for Mice

Due to the limited availability of specific in vivo dosage data for AR-M1000390 hydrochloride in mice, the following table provides recommended starting dosages based on studies conducted with the closely related δ-opioid agonist, SNC80. It is critical to perform dose-response studies to determine the optimal dosage for your specific mouse strain, administration route, and experimental model.

| Application | Administration Route | Recommended Dose Range (SNC80) | Mouse Model | Reference |

| Analgesia (Antinociception) | Intraperitoneal (i.p.) | 10 - 60 mg/kg | ICR mice | [4] |

| Analgesia (Antinociception) | Intracerebroventricular (i.c.v.) | 50 - 150 nmol | ICR mice | [4] |

| Analgesia (Antinociception) | Intrathecal (i.th.) | 50 - 100 nmol | Wild-type (C57/129) mice | [4][5] |

| Gastrointestinal Motility | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Not specified | [6] |

| Antitumor Effects | Intratumoral (i.t.) | 2 - 4 mg/kg | L5178Y-R tumor-bearing Balb/c mice | [7] |

Signaling Pathway

AR-M1000390 hydrochloride exerts its effects by selectively binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, activation of δ-opioid receptors can lead to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing the analgesic and other central nervous system effects.

Experimental Protocols

Preparation of AR-M1000390 Hydrochloride for In Vivo Administration

-

Vehicle Selection : AR-M1000390 hydrochloride is soluble in water. For most applications, sterile physiological saline (0.9% NaCl) is a suitable vehicle.

-

Stock Solution Preparation : Prepare a stock solution of a known concentration (e.g., 10 mg/mL) by dissolving the compound in the chosen vehicle. Gentle warming or vortexing may aid in dissolution.

-

Dosing Solution Preparation : Dilute the stock solution with the vehicle to the final desired concentration for injection. The final injection volume should be appropriate for the administration route and the size of the mouse (typically 5-10 mL/kg for intraperitoneal injection).

-

Storage : Store stock solutions at -20°C or -80°C for long-term stability. Prepare fresh dosing solutions on the day of the experiment.

Experimental Workflow for Assessing Analgesic Effects

The following workflow outlines a typical experiment to evaluate the antinociceptive properties of AR-M1000390 hydrochloride in a mouse model of acute pain.

Detailed Protocol for Hot Plate Test:

-

Apparatus : Use a commercially available hot plate apparatus set to a constant temperature (e.g., 52-55°C).

-

Acclimation : For several days prior to the experiment, handle the mice and place them on the unheated plate to acclimate them to the apparatus.

-

Baseline Measurement : On the day of the experiment, place each mouse on the heated plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Compound Administration : Administer AR-M1000390 hydrochloride or vehicle via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Measurements : At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis : Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

AR-M1000390 hydrochloride is a valuable research tool for elucidating the in vivo functions of the δ-opioid receptor system. The provided dosage ranges, based on the parent compound SNC80, offer a solid starting point for experimental design. Researchers should perform pilot studies to determine the optimal dose and administration route for their specific mouse model and experimental question. The detailed protocols and pathway diagrams serve as a guide for conducting and interpreting in vivo studies with this potent δ-opioid receptor agonist.

References

- 1. news-medical.net [news-medical.net]

- 2. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased survival of tumor-bearing mice by the delta opioid SNC 80 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AR-M 1000390 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the δ-opioid receptor.[1][2][3][4] As a Gαi-coupled receptor agonist, its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: a forskolin-stimulated cAMP accumulation assay using the human neuroblastoma cell line SK-N-BE, and an insulin secretion assay using the rat insulinoma cell line RINm5F.

Data Presentation

The following table summarizes the quantitative data for this compound from published studies.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 7.2 ± 0.9 nM | Not Specified | δ-Opioid Receptor Agonist Potency | [1] |

| EC50 | 111 ± 31 nM | SK-N-BE | Inhibition of Forskolin-Stimulated cAMP Accumulation | [5] |

| IC50 (δ-opioid) | 0.87 ± 0.23 nM | Not Specified | Radioligand Binding | [1] |

| IC50 (μ-opioid) | 3800 ± 172 nM | Not Specified | Radioligand Binding | [1] |

| IC50 (κ-opioid) | 7470 ± 606 nM | Not Specified | Radioligand Binding | [1] |

| Ki | 106 ± 34 nM | SK-N-BE | Radioligand Binding | [5] |

Signaling Pathway

AR-M 1000390 acts as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

AR-M 1000390 signaling cascade.

Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes how to measure the inhibitory effect of AR-M 1000390 on cAMP production in SK-N-BE cells.

Materials:

-

This compound

-

SK-N-BE cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-buffered saline (PBS)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture SK-N-BE cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed SK-N-BE cells into 96-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer.

-

Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10 minutes at 37°C. d. Add 25 µL of the AR-M 1000390 serial dilutions to the appropriate wells. e. Add 25 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control. f. Incubate the plate at 37°C for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of AR-M 1000390 and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow for cAMP accumulation assay.

Insulin Secretion Assay

This protocol outlines a method to assess the effect of AR-M 1000390 on insulin secretion from RINm5F cells.

Materials:

-

This compound

-

RINm5F cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)